CM-272, chemically known as 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a novel, first-in-class dual inhibitor. It primarily functions by simultaneously targeting two crucial epigenetic regulators: G9a histone methyltransferase and DNA methyltransferase 1 (DNMT1) []. This dual inhibitory action distinguishes CM-272 from other epigenetic inhibitors, suggesting a potential for broad-spectrum antitumor activity []. Notably, CM-272 exhibits reversible inhibition of both G9a and DNMTs [].
CM-272 was developed as part of a series of compounds aimed at inhibiting histone methylation and DNA methylation processes, which are often dysregulated in cancer. It is classified under small molecule inhibitors, specifically designed to target epigenetic modifications that contribute to tumor progression . The compound has shown significant efficacy in preclinical models, demonstrating its potential as a therapeutic agent in oncology.
The synthesis of CM-272 involves several steps that focus on creating a compound capable of selectively inhibiting G9a and DNMT activity. The process typically includes:
The specific synthetic pathway details are proprietary but involve well-established organic chemistry principles aimed at achieving high specificity and potency against the target enzymes .
The molecular structure of CM-272 reveals key functional groups that facilitate its interaction with G9a and DNMTs. It features a core structure that is essential for binding to the active sites of these enzymes.
The three-dimensional conformation of CM-272 allows it to fit into the substrate-binding grooves of G9a and DNMTs, disrupting their catalytic activities .
CM-272 primarily acts through reversible inhibition of G9a and DNMTs. The chemical reactions involved include:
The mechanism by which CM-272 exerts its effects involves several key processes:
Quantitative reverse transcription polymerase chain reaction analyses have confirmed increased expression levels of interferon-stimulated genes following treatment with CM-272, highlighting its role in enhancing anti-tumor immunity .
CM-272 exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
CM-272 has significant applications in cancer research and therapy:
CM-272 represents a first-in-class, reversible dual inhibitor targeting both histone methylation (via G9a/GLP lysine methyltransferases) and DNA methylation (via DNMT enzymes). This dual mechanism disrupts the synergistic relationship between G9a and DNMT1, which collaboratively silence tumor suppressor genes during carcinogenesis. By competitively binding to the substrate pockets of both enzyme classes, CM-272 induces global reductions in histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC). This epigenetic reprogramming reactivates silenced genes, including those involved in tumor suppression, immunogenicity, and apoptosis pathways. Notably, CM-272 triggers immunogenic cell death via early activation of type I interferon responses, enhancing tumor cell recognition by the immune system [1] [8] [9].
The molecular structure of CM-272 (C₂₈H₃₈N₄O₃; MW: 478.63 g/mol) features a quinazoline core with distinct substituents enabling dual-target engagement. Key structural elements include:
This architecture allows CM-272 to adopt a conformation that sterically hinders the binding of the methyl donor S-adenosylmethionine (SAM) to both G9a and DNMTs. Structural analyses confirm reversible, substrate-competitive inhibition rather than covalent enzyme modification [4] [7] [8].
CM-272 (CAS: 1846570-31-7) exhibits the following physicochemical characteristics:
Solubility Profiles
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
DMSO | 96 | 200.57 |
Ethanol | 63 | 131.63 |
Water | Insoluble | – |
Table 1: Solubility data for CM-272 under standard laboratory conditions [4] [7].
The compound is typically reconstituted in DMSO for in vitro studies. For in vivo applications, formulations use corn oil or PEG300/Tween80 aqueous mixtures to enhance bioavailability [4].
CM-272 demonstrates nanomolar inhibitory potency against epigenetic targets, with high selectivity over unrelated methyltransferases (e.g., EZH2):
Target Inhibition Profile
Target | IC₅₀ (nM) | Biological Function |
---|---|---|
G9a (EHMT2) | 8 | H3K9me2 methylation |
GLP (EHMT1) | 2 | H3K9me1/2 methylation |
DNMT3A | 85 | De novo DNA methylation |
DNMT1 | 382 | Maintenance DNA methylation |
DNMT3B | 1200 | De novo DNA methylation |
Table 2: Enzyme inhibition kinetics of CM-272 derived from cell-free assays [1] [4] [8].
Cellular assays confirm functional target engagement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7